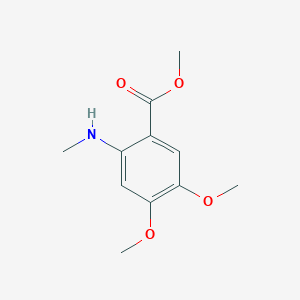
Methyl 4,5-dimethoxy-2-(methylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,5-dimethoxy-2-(methylamino)benzoate is an organic compound with the molecular formula C11H15NO4 It is a derivative of benzoic acid and is characterized by the presence of methoxy and methylamino groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4,5-dimethoxy-2-(methylamino)benzoate can be synthesized through several methods. One common approach involves the methylation of methyl anthranilate or the esterification of N-methylanthranilic acid . Another method includes the reduction of methyl 4,5-dimethoxy-2-nitrobenzoate to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,5-dimethoxy-2-(methylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like palladium catalysts for reduction reactions , and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the amino derivative, while oxidation can produce quinones or other oxidized products.
Aplicaciones Científicas De Investigación
Methyl 4,5-dimethoxy-2-(methylamino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4,5-dimethoxy-2-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-4,5-dimethoxybenzoate: Similar in structure but with an amino group instead of a methylamino group.
Methyl 4-(dimethylamino)benzoate: Contains a dimethylamino group instead of a methylamino group.
Methyl 4,5-dimethoxy-2-nitrobenzoate: Contains a nitro group instead of a methylamino group.
Uniqueness
Methyl 4,5-dimethoxy-2-(methylamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H15NO4 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
methyl 4,5-dimethoxy-2-(methylamino)benzoate |
InChI |
InChI=1S/C11H15NO4/c1-12-8-6-10(15-3)9(14-2)5-7(8)11(13)16-4/h5-6,12H,1-4H3 |
Clave InChI |
PENMFYMTGLWVNB-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=C(C=C1C(=O)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


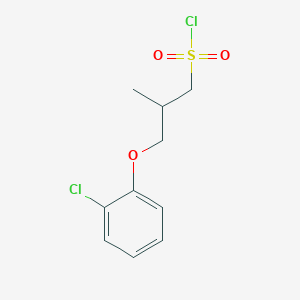
![tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B13494163.png)
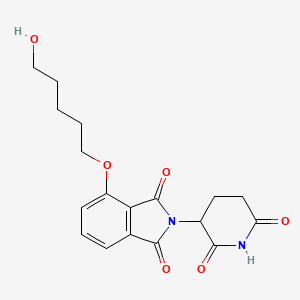
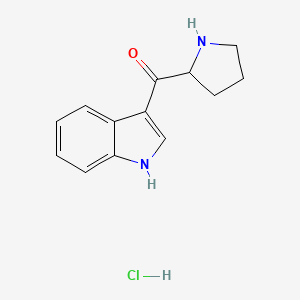
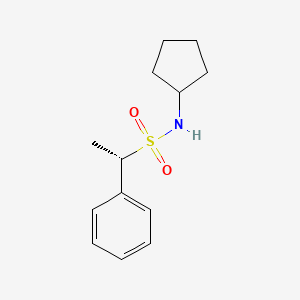
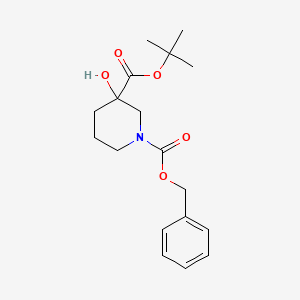
![4,5-dimethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13494188.png)
![Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate hydrochloride](/img/structure/B13494199.png)
amine hydrochloride](/img/structure/B13494214.png)
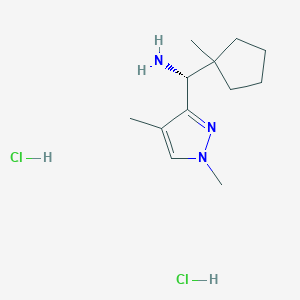
![2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B13494227.png)
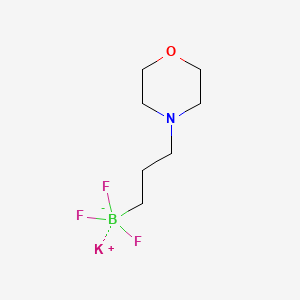
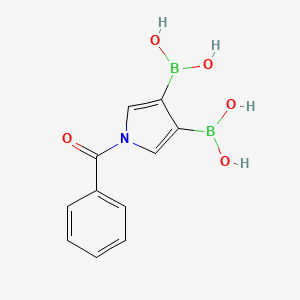
![6,8-Dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494250.png)
